molecular formula C9H13N3O2 B3265288 Isopropyl 5,6-diaminonicotinate CAS No. 403668-98-4

Isopropyl 5,6-diaminonicotinate

Cat. No.: B3265288
CAS No.: 403668-98-4
M. Wt: 195.22 g/mol
InChI Key: WKEHGYIFAAPFBP-UHFFFAOYSA-N
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Description

Isopropyl 5,6-diaminonicotinate is a chemical compound with the molecular formula C9H13N3O2 It is an ester derivative of 5,6-diaminonicotinic acid, featuring an isopropyl group attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5,6-diaminonicotinate typically involves the esterification of 5,6-diaminonicotinic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

5,6-Diaminonicotinic acid+IsopropanolH2SO4Isopropyl 5,6-diaminonicotinate+H2O\text{5,6-Diaminonicotinic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5,6-Diaminonicotinic acid+IsopropanolH2​SO4​​Isopropyl 5,6-diaminonicotinate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5,6-diaminonicotinate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Isopropyl 5,6-diaminonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isopropyl 5,6-diaminonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl 5,6-diaminonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-diaminonicotinate
  • Ethyl 5,6-diaminonicotinate
  • Propyl 5,6-diaminonicotinate

Uniqueness

Isopropyl 5,6-diaminonicotinate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides different steric and electronic properties, potentially leading to distinct interactions with molecular targets.

Properties

IUPAC Name

propan-2-yl 5,6-diaminopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,10H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEHGYIFAAPFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(N=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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